molecular formula C14H13N3O B7638550 3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone

3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone

Cat. No. B7638550
M. Wt: 239.27 g/mol
InChI Key: FDOZVYXATUOQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in the growth of cancer cells, bacteria, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells and bacteria, reduce inflammation, and has potential as an anti-oxidant. Additionally, it has been shown to have low toxicity and can be safely used in lab experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone is its low toxicity, which makes it suitable for lab experiments. Additionally, it has been shown to have potential applications in various fields of research, including cancer research, bacterial research, and anti-inflammatory research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone. One potential direction is to further study its potential applications in cancer research and develop it as a potential anticancer drug. Additionally, further research can be conducted to explore its potential applications as an antibacterial agent and anti-inflammatory agent. Furthermore, research can be conducted to improve its solubility in water, which can make it more versatile for lab experiments. Finally, research can be conducted to better understand its mechanism of action and how it can be optimized for various applications.
Conclusion:
This compound is a chemical compound with potential applications in various fields of scientific research. It has been synthesized using various methods and has shown promising results in various studies. Its low toxicity and potential applications make it a suitable candidate for further research and development.

Synthesis Methods

3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone can be synthesized using various methods. One of the most common methods involves a reaction between 2-pyrazinecarboxaldehyde and 1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The reaction yields this compound as a product.

Scientific Research Applications

3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone has been studied for its potential applications in scientific research. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. Additionally, it has been shown to have potential as an antibacterial agent and can inhibit the growth of various bacteria. It has also been studied for its potential as an anti-inflammatory agent and can reduce inflammation in the body.

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl(pyrazin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c18-14(12-10-15-7-8-16-12)17-9-3-5-11-4-1-2-6-13(11)17/h1-2,4,6-8,10H,3,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOZVYXATUOQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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